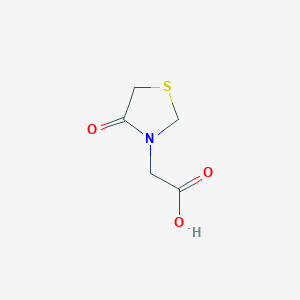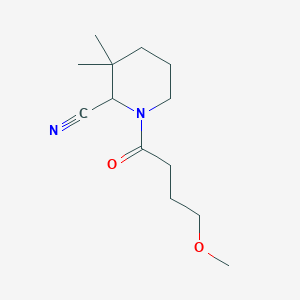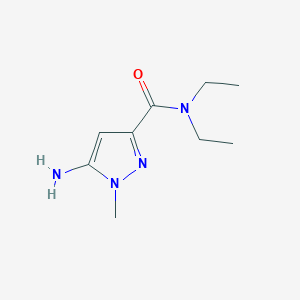
(4-Oxo-thiazolidin-3-yl)-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
New ethyl esters of the 2-(R-phenyl)-4-oxo-thiazolidin-3-yl propionic acid were synthesized using a “one step reaction” between different aromatic aldehydes, thioglycolic acid, and beta-alanine ethyl ester hydrochloride .Molecular Structure Analysis
The molecular formula of “(4-Oxo-thiazolidin-3-yl)-acetic acid” is C5H7NO3S, and its molecular weight is 161.18 .Chemical Reactions Analysis
“(4-Oxo-thiazolidin-3-yl)-acetic acid” is used as a reagent in organic synthesis and as a catalyst in the production of polymers and other materials.Aplicaciones Científicas De Investigación
Aldose Reductase Inhibition
(4-Oxo-thiazolidin-3-yl)-acetic acids, particularly derivatives such as epalrestat, demonstrate significant inhibition of aldose reductase (ALR2), an enzyme implicated in diabetic complications. These compounds show potent activity with submicromolar IC50 values. Their inhibition is of a mixed-type, targeting the rat eye lens' aldose reductase enzyme and showing low cytotoxicity to HepG2 cell lines. Molecular docking studies identified key interactions with His110, Trp111, Tyr48, and Leu300 in the enzyme's binding site (Kučerová-Chlupáčová et al., 2020).
Antifungal Activity
Some derivatives of (4-Oxo-thiazolidin-3-yl)-acetic acid show potential as antifungal agents. Notably, derivatives with arylalkylidene modifications have demonstrated strong inhibition against fungal species like Candida tropicalis, Candida krusei, Candida glabrata, and Trichosporon asahii (Doležel et al., 2009).
Antibacterial and Antifungal Properties
These derivatives exhibit promising antibacterial and antifungal activity. Their efficacy has been tested against a variety of microorganisms, including mycobacteria, with some showing high activity against Mycobacterium tuberculosis. Structure-activity relationships (SAR) have been explored to enhance their antibacterial properties (Krátký et al., 2017).
Analgesic and Anti-inflammatory Activities
Certain (4-Oxo-thiazolidin-3-yl)-acetic acid derivatives have shown potential for analgesic and anti-inflammatory activities. For instance, derivatives with biphenylcarboxamide modifications exhibited significant anti-inflammatory effects at specific dosages. These compounds' molecular structures were confirmed through spectral and analytical data, underpinning their pharmacological potential (Deep et al., 2012).
Antimicrobial Activity
A variety of these derivatives demonstrate antimicrobial effects, particularly against Gram-positive bacteria and fungal pathogens. The activity is influenced by the molecular structure, with certain modifications enhancing the antimicrobial potency (Trotsko et al., 2018).
Potential in Cancer Therapy
Some derivatives of (4-Oxo-thiazolidin-3-yl)-acetic acid have shown anticancer and antiangiogenic effects in experimental studies. These compounds have been investigated for their ability to inhibit tumor growth and angiogenesis, indicating their potential in cancer therapy (Chandrappa et al., 2010).
Photoresponsive and Thermal Properties
Modifications of (4-Oxo-thiazolidin-3-yl)-acetic acid have been studied for their photoresponsive and thermal properties. Such derivatives, when coupled with starch, demonstrated enhanced light absorption and fastening properties, suggesting applications in environmentally friendly photoactive products (Chandran et al., 2012).
Direcciones Futuras
The antioxidant activity of the thiazolidine-4-one derivatives depends on the nature of the phenyl ring substituents, the NO2 and OH radicals having the most significant influence . This suggests that future research could focus on exploring different substituents to enhance the antioxidant activity of these compounds.
Propiedades
IUPAC Name |
2-(4-oxo-1,3-thiazolidin-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3S/c7-4-2-10-3-6(4)1-5(8)9/h1-3H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPPUQAAZNDUAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(CS1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Oxo-thiazolidin-3-yl)-acetic acid | |
CAS RN |
106562-27-0 |
Source


|
| Record name | 2-(4-oxo-1,3-thiazolidin-3-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-4-(Dimethylamino)-N-[2-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]but-2-enamide](/img/structure/B2561611.png)
![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2561615.png)
![3-benzyl-5,6-dimethyl-1-(4-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![methyl 4-((4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)methyl)benzoate](/img/structure/B2561617.png)
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-nitrobenzamide](/img/structure/B2561618.png)
![3-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid](/img/structure/B2561621.png)
![4-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2561623.png)



![2-[4-(3-methylpiperidin-1-yl)-2-oxoquinazolin-1(2H)-yl]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2561629.png)
